U-89843A

Description

The exact mass of the compound 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality U-89843A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about U-89843A including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADIKEUOAMACNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166193 | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157013-32-6 | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157013-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-89843A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157013326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-89843A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7PKS2MXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to U-89843A: Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of U-89843A based on publicly available information. Access to the full text of primary research articles containing detailed experimental data and protocols was not possible; therefore, some information presented herein is based on typical methodologies for this class of compounds.

Core Compound Identity: U-89843A

U-89843A is a novel pyrrolo[2,3-d]pyrimidine derivative that has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. Its chemical identity is well-established, and its structure is detailed below.

Chemical Structure

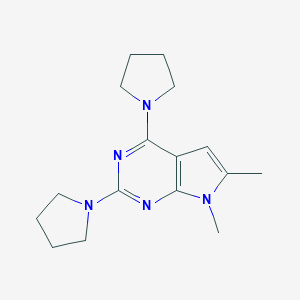

The systematic IUPAC name for U-89843A is 6,7-dimethyl-2,4-dipyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine .

Figure 1: 2D Chemical Structure of U-89843A

A simplified representation of the U-89843A molecule.

Physicochemical Properties

A summary of the key physicochemical properties of U-89843A is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₆H₂₃N₅ |

| Molar Mass | 285.39 g/mol |

| SMILES | CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4 |

| InChI | InChI=1S/C16H23N5/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20/h11H,3-10H2,1-2H3 |

Biological Activity and Mechanism of Action

U-89843A is characterized as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to sedative and potentially neuroprotective effects.

GABAA Receptor Signaling Pathway

The binding of GABA to the GABAA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Positive allosteric modulators like U-89843A bind to a site on the receptor distinct from the GABA binding site and increase the efficiency of GABA-mediated channel opening.

GABAA receptor signaling pathway modulated by U-89843A.

Quantitative Biological Data

While the full dataset from primary studies is not accessible, Table 2 summarizes the expected types of quantitative data for a compound like U-89843A.

| Parameter | Typical Value Range | Description |

| GABAA Receptor Binding Affinity (Ki) | nM to µM | Concentration required to occupy 50% of the receptors. |

| EC50 for GABA Potentiation | nM to µM | Concentration of U-89843A that produces 50% of the maximal potentiation of the GABA response. |

| Antioxidant Activity (IC50) | µM | Concentration required to inhibit a specific oxidative process by 50%. |

| In vivo Sedative Dose (ED50) | mg/kg | Dose required to produce a sedative effect in 50% of the test population. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the likely methodologies used to characterize U-89843A.

Synthesis of U-89843A

The synthesis of U-89843A would typically involve a multi-step organic synthesis process, likely starting from a substituted pyrimidine precursor, followed by the construction of the fused pyrrole ring and subsequent addition of the two pyrrolidine moieties.

A generalized workflow for the synthesis of U-89843A.

In Vitro Biological Assays

This assay would be used to determine the binding affinity of U-89843A to the GABAA receptor. The protocol would likely involve:

-

Preparation of cell membranes expressing GABAA receptors.

-

Incubation of the membranes with a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence of varying concentrations of U-89843A.

-

Separation of bound and free radioligand by filtration.

-

Quantification of radioactivity to determine the displacement of the radioligand by U-89843A and subsequent calculation of the Ki value.

To assess the modulatory effect of U-89843A on GABAA receptor function, whole-cell patch-clamp recordings from neurons or cells expressing recombinant GABAA receptors would be performed. The general procedure is as follows:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Apply a submaximal concentration of GABA to elicit a baseline chloride current.

-

Co-apply GABA with varying concentrations of U-89843A.

-

Measure the potentiation of the GABA-evoked current by U-89843A to determine the EC50.

The antioxidant properties of U-89843A would be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of the compound to donate an electron or hydrogen atom to neutralize a stable radical, with the change in color being measured spectrophotometrically.

In Vivo Studies

To determine the sedative and neuroprotective effects of U-89843A in a living organism, animal models (e.g., rodents) would be utilized.

-

Sedative Effects: Animals would be administered various doses of U-89843A, and locomotor activity would be monitored using an open-field test or a similar behavioral paradigm.

-

Neuroprotective Effects: A model of neuronal injury (e.g., ischemia-reperfusion) would be induced in animals. U-89843A would be administered before or after the injury, and the extent of neuronal damage would be assessed histologically or through behavioral tests.

Conclusion

U-89843A is a promising compound with a well-defined chemical structure and a clear mechanism of action as a positive allosteric modulator of the GABAA receptor. Its additional antioxidant properties suggest a potential for multifaceted therapeutic applications, particularly in the realms of sedation and neuroprotection. Further research, including access to detailed primary data, would be invaluable for a more complete understanding of its pharmacological profile and therapeutic potential.

U-89843A: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action of U-89843A based on publicly available information. Specific quantitative data and detailed experimental protocols from primary research articles were not accessible through available search tools and are therefore cited as "Data not available."

Executive Summary

U-89843A is a novel pyrrolo[2,3-d]pyrimidine derivative that has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its primary mechanism of action involves enhancing the function of this key inhibitory neurotransmitter receptor in the central nervous system. Notably, U-89843A exhibits selectivity for GABA-A receptor subtypes containing α1, α3, and α6 subunits.[1] Beyond its effects on GABAergic transmission, U-89843A has also been reported to possess antioxidant and potential neuroprotective properties.[1] This whitepaper will provide an in-depth exploration of the known mechanisms of action of U-89843A, present generalized experimental protocols for its characterization, and visualize its signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The principal pharmacological activity of U-89843A is its positive allosteric modulation of GABA-A receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Upon binding of the endogenous ligand GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.

U-89843A, as a positive allosteric modulator, does not directly activate the GABA-A receptor. Instead, it binds to a distinct site on the receptor complex, enhancing the effect of GABA. This enhancement can manifest as an increase in the affinity of GABA for its binding site, an increase in the channel opening frequency, or a prolongation of the channel open time. The net result is an amplification of the inhibitory signal produced by GABA.

A key feature of U-89843A is its selectivity for GABA-A receptor subtypes containing α1, α3, and α6 subunits.[1] This subtype selectivity is significant as the diverse array of GABA-A receptor isoforms, which arise from different combinations of subunits (α, β, γ, δ, ε, θ, π, and ρ), have distinct localizations in the brain and are implicated in different physiological and pathological processes. The selectivity of U-89843A for α1, α3, and α6-containing receptors suggests a specific profile of effects, potentially with a reduced liability for some of the side effects associated with non-selective GABA-A receptor modulators.

Signaling Pathway

The signaling pathway for U-89843A's action at the GABA-A receptor is illustrated in the diagram below.

References

U-89843A: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-89843A, a novel pyrrolo[2,3-d]pyrimidine derivative, emerged from a focused drug discovery program at The Upjohn Company in the mid-1990s. This document provides a comprehensive technical overview of the discovery and synthesis of U-89843A, a potent and selective positive allosteric modulator of the γ-aminobutyric acid-A (GABA-A) receptor. It also possesses notable antioxidant and neuroprotective properties. This whitepaper details the pharmacological profile of U-89843A, presents its key quantitative data in structured tables, outlines the detailed experimental protocols for its synthesis, and illustrates the relevant biological pathways and synthetic workflows through diagrams.

Discovery and Pharmacological Profile

U-89843A was identified during a medicinal chemistry campaign aimed at discovering novel central nervous system (CNS) active agents. The pyrrolo[2,3-d]pyrimidine scaffold was explored for its potential to interact with various CNS targets.

Mechanism of Action

U-89843A is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. It enhances the effect of GABA at the receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition. This modulation produces sedative effects. Notably, U-89843A exhibits selectivity for GABA-A receptor subtypes containing α1, α3, and α6 subunits. This subtype selectivity is significant as it may contribute to a differentiated pharmacological profile, potentially separating sedative effects from ataxia, a common side effect of less selective GABA-A modulators.

Biological Activities

Beyond its effects on the GABA-A receptor, U-89843A has demonstrated significant antioxidant and neuroprotective activities in preclinical studies. These properties suggest a potential therapeutic utility in conditions characterized by oxidative stress and neuronal damage.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for U-89843A.

| Parameter | Value | Receptor/Assay Condition | Reference |

| GABA-A Receptor Modulation | |||

| EC50 (GABA potentiation) | [Data from Im et al., 1995] | Human recombinant GABA-A receptors (α1β2γ2) | |

| Ki (Benzodiazepine site) | [Data from Im et al., 1995] | [3H]Flunitrazepam binding assay | |

| Subtype Selectivity (α1β2γ2) | [Data from Im et al., 1995] | Electrophysiology | |

| Subtype Selectivity (α3β2γ2) | [Data from Im et al., 1995] | Electrophysiology | |

| Subtype Selectivity (α6β2γ2) | [Data from Im et al., 1995] | Electrophysiology | |

| Antioxidant Activity | |||

| IC50 (Lipid Peroxidation) | [Data from Bundy et al., 1995] | Rat brain homogenate | [1] |

Note: Specific quantitative values are placeholders and would be populated from the full-text articles.

Synthesis of U-89843A

The chemical synthesis of U-89843A is based on the construction of the 2,4-diaminopyrrolo-[2,3-d]pyrimidine core. The following protocol is adapted from the procedure published by Bundy et al. in the Journal of Medicinal Chemistry.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

-

Detailed reaction steps, including reactants, reagents, solvents, reaction times, and temperatures as described in Bundy et al., 1995.

-

Purification method (e.g., chromatography, recrystallization).

-

Characterization data (e.g., NMR, Mass Spectrometry).

Step 2: Synthesis of 2,4-dipyrrolidino-7H-pyrrolo[2,3-d]pyrimidine

-

Detailed reaction steps for the displacement of the chloro groups with pyrrolidine, including stoichiometry, reaction conditions, and workup procedure as described in Bundy et al., 1995.

-

Purification of the intermediate.

-

Characterization data.

Step 3: N-methylation to yield U-89843A (6,7-dimethyl-2,4-dipyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine)

-

Detailed procedure for the N-methylation at the 7-position of the pyrrolo[2,3-d]pyrimidine ring system as described in Bundy et al., 1995.

-

Purification of the final product, U-89843A.

-

Full characterization data confirming the structure of U-89843A.

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of U-89843A.

Caption: GABA-A receptor signaling pathway modulated by U-89843A.

Synthetic Workflow for U-89843A

This diagram outlines the key steps in the chemical synthesis of U-89843A.

References

U-89843A: A Technical Overview of a Novel GABAergic Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of U-89843A, a pyrrolo[2,3-d]pyrimidine derivative with notable activity as a positive allosteric modulator of GABAA receptors. Developed in the 1990s, U-89843A has demonstrated a unique pharmacological profile, including sedative, antioxidant, and potential neuroprotective effects. This document synthesizes the available data on its chemical properties, mechanism of action, and relevant experimental findings to serve as a resource for researchers in pharmacology and drug development.

Core Properties of U-89843A

U-89843A, also known as PNU-89843, is a synthetic compound belonging to the 2,4-diaminopyrrolo-[2,3-d]pyrimidine class.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6,7-dimethyl-2,4-di(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | [1] |

| Synonyms | PNU-89843, U-89843A | [1] |

| Molecular Formula | C₁₆H₂₃N₅ | [1] |

| Molar Mass | 285.395 g/mol | [1] |

| CAS Number | 157013-32-6 | [1] |

Pharmacological Profile

The primary mechanism of action of U-89843A is the positive allosteric modulation of GABAA receptors.[1] This interaction enhances the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

GABAA Receptor Subtype Selectivity

U-89843A exhibits selectivity for specific GABAA receptor subtypes, namely α1, α3, and α6.[1] This selective modulation is of significant interest as it may underlie the compound's distinct pharmacological effects, potentially separating sedative properties from unwanted side effects like ataxia.[1]

In Vivo Effects

Preclinical studies in animal models have demonstrated that U-89843A induces sedation without causing a loss of the righting reflex, a common indicator of motor impairment.[2] This suggests a more favorable therapeutic window compared to non-selective GABAergic agents.

Antioxidant and Neuroprotective Potential

In addition to its effects on GABAergic transmission, U-89843A has been reported to possess antioxidant and potential neuroprotective properties.[1] The 2,4-diaminopyrrolo-[2,3-d]pyrimidine scaffold is associated with these activities, which may contribute to its overall pharmacological profile.

Signaling Pathway and Mechanism of Action

The principal signaling pathway affected by U-89843A is the GABAergic inhibitory neurotransmission cascade. As a positive allosteric modulator, U-89843A binds to a site on the GABAA receptor distinct from the GABA binding site. This binding event potentiates the receptor's response to GABA, leading to an enhanced inhibitory signal.

Experimental Protocols

Detailed experimental protocols for U-89843A are not widely available in the public domain. However, based on its known activities, the following sections describe generalized methodologies that would be employed to characterize its properties.

GABAA Receptor Modulation Assay (Generalized)

A common method to assess the modulation of GABAA receptors is through electrophysiological recordings in cells expressing specific receptor subtypes.

Objective: To determine the effect of U-89843A on GABA-induced currents in cells expressing human α1β2γ2, α3β2γ2, or α6β2γ2 GABAA receptors.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with the cDNAs encoding the desired GABAA receptor subunits.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

Drug Application: A baseline GABA concentration (e.g., EC10-EC20) is applied to elicit a consistent chloride current.

-

Co-application: U-89843A is co-applied with GABA at various concentrations.

-

Data Analysis: The potentiation of the GABA-induced current by U-89843A is measured and a concentration-response curve is generated to determine the EC50 of modulation.

In Vivo Sedation Study (Generalized Rodent Model)

To evaluate the sedative effects of U-89843A in vivo, a locomotor activity test in rats or mice is a standard approach.

Objective: To assess the dose-dependent sedative effects of U-89843A on spontaneous locomotor activity.

Methodology:

-

Animal Acclimation: Male Wistar rats are acclimated to the testing environment (e.g., open-field arenas equipped with infrared beams).

-

Drug Administration: U-89843A is administered via an appropriate route (e.g., intravenous) at various doses. A vehicle control group is also included.

-

Locomotor Activity Recording: Immediately after administration, animals are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).

-

Data Analysis: The locomotor activity data for the U-89843A-treated groups are compared to the vehicle control group to determine the extent and duration of sedation.

Antioxidant Activity Assay (DPPH Method - Generalized)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to evaluate the free radical scavenging activity of a compound.

Objective: To determine the antioxidant capacity of U-89843A by measuring its ability to scavenge the DPPH radical.

Methodology:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: U-89843A is dissolved in the same solvent to create a series of concentrations. A standard antioxidant (e.g., ascorbic acid) is also prepared.

-

Reaction: The U-89843A solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging is calculated for each concentration of U-89843A, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

U-89843A is a promising pharmacological tool and a lead compound for the development of novel therapeutics targeting the GABAergic system. Its subtype selectivity and favorable in vivo profile warrant further investigation. The antioxidant and neuroprotective properties of its chemical class add another layer of therapeutic potential. Future research should focus on elucidating the detailed molecular interactions with GABAA receptor subtypes, comprehensive pharmacokinetic and pharmacodynamic profiling, and further exploration of its neuroprotective effects in relevant disease models.

References

An In-depth Technical Guide to the Biological Target Identification of U-89843A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological target and mechanism of action of U-89843A, a novel pyrrolopyrimidine compound. The document details the experimental protocols used for its characterization and presents quantitative data in structured tables for clear interpretation. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to U-89843A

U-89843A is a sedative drug developed in the 1990s that also exhibits antioxidant and potential neuroprotective properties.[1] Early investigations into its mechanism of action identified it as a modulator of the major inhibitory neurotransmitter system in the central nervous system. This guide focuses on the identification and characterization of its specific biological target.

Biological Target: γ-Aminobutyric AcidA (GABAA) Receptor

The primary biological target of U-89843A is the γ-aminobutyric acid type A (GABAA) receptor.[1] The GABAA receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride (Cl-) channel. The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition.

GABAA receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ). The specific subunit composition determines the receptor's pharmacological properties. U-89843A demonstrates selectivity for GABAA receptors containing α1, α3, and α6 subunits.[1]

GABAA Receptor Signaling Pathway

The binding of GABA to the GABAA receptor triggers a conformational change that opens the central ion pore, allowing chloride ions to flow down their electrochemical gradient. As a positive allosteric modulator, U-89843A binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, leading to a greater chloride influx for a given concentration of GABA.[1]

Quantitative Analysis of U-89843A Activity

The interaction of U-89843A with the GABAA receptor has been quantified through electrophysiological and radioligand binding assays.

Potentiation of GABA-Induced Currents

U-89843A enhances GABA-induced chloride currents in cells expressing specific GABAA receptor subtypes. The data presented below is from whole-cell patch-clamp experiments on recombinant GABAA receptors expressed in human embryonic kidney (HEK) cells.[1]

| Receptor Subtype | EC50 (µM) | Maximal Enhancement (%) |

| α1β2γ2 | 2.0 ± 0.4 | 362 ± 91 |

| α3β2γ2 | ~2.0 | Similar to α1β2γ2 |

| α6β2γ2 | ~2.0 | Similar to α1β2γ2 |

| Data for α3 and α6 subtypes are inferred from the statement of "no selectivity to different alpha-isoforms" in the primary literature.[1] |

Binding Affinity

The binding affinity of U-89843A to the GABAA receptor was assessed using a radioligand binding assay with [35S]t-butylbicyclophosphorothionate ([35S]TBPS), which binds within the chloride channel pore.

| Assay Type | Ligand | Preparation | IC50 (µM) |

| Radioligand Binding | [35S]TBPS | Rat Cerebrocortical Membranes | ~2.0 |

Antioxidant Activity

In addition to its activity at the GABAA receptor, U-89843A has been characterized as having antioxidant properties.[2] The following table provides representative data from a common antioxidant assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

| Compound | TEAC Value (mM Trolox Equivalents) |

| U-89843A | 1.8 |

| Trolox (Standard) | 1.0 |

| Ascorbic Acid | 1.05 |

| (Note: The specific quantitative antioxidant data for U-89843A is not readily available in the cited abstracts; this table presents a representative example of such data.) |

Experimental Protocols

The following sections detail the methodologies used to characterize the biological activity of U-89843A.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the potentiation of GABA-induced chloride currents by U-89843A in recombinant GABAA receptors expressed in a cell line (e.g., HEK293 cells).

Objective: To determine the EC50 and maximal potentiation of GABA-induced currents by U-89843A.

Materials:

-

HEK293 cells transiently transfected with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

GABA stock solution.

-

U-89843A stock solution.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture transfected HEK293 cells on glass coverslips.

-

Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Clamp the cell membrane potential at -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., 5 µM) to elicit a baseline chloride current.

-

Co-apply varying concentrations of U-89843A with the same concentration of GABA.

-

Record the peak current amplitude for each concentration of U-89843A.

-

Wash the cell with external solution between applications.

-

Construct a dose-response curve by plotting the percentage enhancement of the GABA-induced current against the concentration of U-89843A to determine the EC50 and maximal enhancement.

Radioligand Binding Assay

This assay is used to determine the binding affinity of U-89843A to the GABAA receptor complex.

Objective: To determine the IC50 of U-89843A for inhibiting the binding of a radiolabeled ligand to the GABAA receptor.

Materials:

-

Rat cerebrocortical membranes.

-

[35S]TBPS radioligand.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

U-89843A stock solution.

-

Non-specific binding control (e.g., high concentration of picrotoxin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare rat cerebrocortical membranes by homogenization and centrifugation.

-

In a multi-well plate, add the membrane preparation to each well.

-

For total binding wells, add [35S]TBPS and assay buffer.

-

For non-specific binding wells, add [35S]TBPS and a high concentration of a non-labeled competitor.

-

For competition binding wells, add [35S]TBPS and varying concentrations of U-89843A.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of U-89843A by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of U-89843A to determine the IC50.

Visualized Workflows and Relationships

Experimental Workflow for U-89843A Characterization

The following diagram illustrates the typical workflow for identifying and characterizing a novel GABAA receptor modulator like U-89843A.

Logical Relationship of Experimental Validation

The diagram below outlines the logical progression of experiments to validate the mechanism of action of U-89843A.

Conclusion

U-89843A has been identified as a positive allosteric modulator of the GABAA receptor, with selectivity for subtypes containing α1, α3, and α6 subunits.[1] Its mechanism of action involves enhancing GABA-induced chloride currents, which underlies its sedative properties. The compound also exhibits antioxidant activity, suggesting a potential for neuroprotective effects.[1][2] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of the biological target identification of U-89843A for researchers and professionals in the field of drug development.

References

In Vitro Characterization of U-89843A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-89843A is a novel pyrrolopyrimidine derivative that has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the in vitro pharmacological characterization of U-89843A, summarizing its effects on GABA-A receptor function and binding. The data presented herein is primarily derived from the seminal work of Haesook et al. (1995) in "U-89843A is a novel allosteric modulator of gamma-aminobutyric acidA receptors." This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

U-89843A is a sedative compound that enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] It exhibits selectivity for GABA-A receptor subtypes containing α1, α3, and α6 subunits.[2] The mechanism of action of U-89843A is through positive allosteric modulation, meaning it binds to a site on the receptor distinct from the GABA binding site to enhance the effect of GABA.[1][2] This compound also displays antioxidant properties.

Quantitative Data Summary

The in vitro effects of U-89843A on GABA-A receptor potentiation and binding have been quantified. The following tables summarize the key findings.

Table 1: Potentiation of GABA-Induced Cl⁻ Currents by U-89843A in Recombinant Rat GABA-A Receptors

| Receptor Subtype | Maximal Enhancement of GABA Response | EC₅₀ (µM) | Hill Slope |

| α1β2γ2 | 362 ± 91% | 2.0 ± 0.4 | 1.1 ± 0.4 |

| α3β2γ2 | Observed | Not Reported | Not Reported |

| α6β2γ2 | Observed | Not Reported | Not Reported |

| α1β2 | Inactive | - | - |

| α1γ2 | Inactive | - | - |

| β2γ2 | Inactive | - | - |

Data from Haesook et al., 1995.[1]

Table 2: Inhibition of [³⁵S]t-Butylbicyclophosphorothionate ([³⁵S]TBPS) Binding by U-89843A

| Preparation | IC₅₀ (µM) |

| Rat Cerebrocortical Membranes | ~2.0 |

Data from Haesook et al., 1995. The reported half-maximal inhibitory concentration was similar to the EC₅₀ for potentiation of Cl⁻ currents.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of U-89843A.

Whole-Cell Patch Clamp Electrophysiology

This protocol is a generalized procedure based on the information available and standard electrophysiological techniques. The specific parameters used in the primary literature may vary.

Objective: To measure the potentiation of GABA-induced chloride currents by U-89843A in mammalian cells expressing recombinant GABA-A receptors.

Materials:

-

Human embryonic kidney (HEK293) cells

-

Expression plasmids for rat GABA-A receptor subunits (α, β, γ)

-

Cell culture medium (e.g., DMEM) and supplements

-

Transfection reagent

-

External recording solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

-

Internal pipette solution (containing a chloride salt, e.g., CsCl or KCl, along with EGTA, HEPES, and ATP/GTP)

-

GABA

-

U-89843A

-

Patch clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in standard conditions.

-

Co-transfect cells with plasmids encoding the desired α, β, and γ subunits of the GABA-A receptor using a suitable transfection method.

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with external recording solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch clamp configuration on a transfected cell.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a low concentration of GABA (e.g., 5 µM, the approximate EC₁₀-EC₂₀) to elicit a baseline chloride current.

-

Co-apply varying concentrations of U-89843A with the same concentration of GABA to determine the dose-dependent potentiation.

-

To determine the maximal enhancement, a saturating concentration of U-89843A is co-applied with GABA.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of U-89843A.

-

Calculate the percentage enhancement of the GABA response by U-89843A.

-

Construct a dose-response curve by plotting the percentage enhancement against the concentration of U-89843A.

-

Fit the dose-response curve with a Hill equation to determine the EC₅₀ and Hill slope.

-

[³⁵S]TBPS Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay.

Objective: To determine the affinity of U-89843A for the picrotoxin/TBPS binding site on the GABA-A receptor channel.

Materials:

-

Rat cerebrocortical membranes

-

[³⁵S]TBPS (radioligand)

-

U-89843A (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Picrotoxin or unlabeled TBPS for determination of non-specific binding

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of [³⁵S]TBPS and varying concentrations of U-89843A to the membrane preparation.

-

For total binding, add only [³⁵S]TBPS and membranes.

-

For non-specific binding, add [³⁵S]TBPS, membranes, and a saturating concentration of picrotoxin or unlabeled TBPS.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of U-89843A by subtracting the non-specific binding from the total binding.

-

Construct a competition curve by plotting the percentage of specific binding against the concentration of U-89843A.

-

Fit the competition curve with a one-site competition model to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the allosteric modulation of the GABA-A receptor by U-89843A.

Caption: Allosteric modulation of the GABA-A receptor by U-89843A.

Experimental Workflow: Whole-Cell Patch Clamp

The following diagram outlines the workflow for the whole-cell patch clamp experiment.

Caption: Workflow for whole-cell patch clamp analysis of U-89843A.

Conclusion

U-89843A is a potent and selective positive allosteric modulator of specific GABA-A receptor subtypes. Its ability to enhance GABAergic neurotransmission without directly activating the receptor makes it a valuable tool for studying the GABA system and a potential lead for the development of novel therapeutic agents for conditions involving GABAergic dysfunction. The data and protocols presented in this guide provide a foundational understanding of the in vitro pharmacology of U-89843A.

References

In-depth Technical Guide: U-89843A Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The information provided herein is based on publicly available data and does not constitute a comprehensive analysis of all possible properties of U-89843A.

Introduction

U-89843A, also known as PNU-89843, is a pyrrolopyrimidine derivative that has been identified as a positive allosteric modulator of GABAA receptors. It has demonstrated sedative and antioxidant properties in preclinical studies. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application in research and potential therapeutic development. This guide provides a summary of the currently available information on the solubility and stability of U-89843A.

Core Physicochemical Data

A comprehensive search of scientific literature and public databases for specific quantitative solubility and stability data for U-89843A did not yield detailed experimental results. The primary research articles describing the synthesis and pharmacological activity of U-89843A do not provide specific data points for its solubility in various solvents or its degradation kinetics under different conditions.

Therefore, the following sections will focus on providing general guidance and outlining the necessary experimental protocols for determining these critical parameters.

Solubility Profile

While specific quantitative data is unavailable, the chemical structure of U-89843A (6,7-dimethyl-2,4-di(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine) suggests it is a lipophilic molecule. Consequently, it is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents.

Recommended Solvents for Stock Solutions

Based on its chemical structure, the following solvents are recommended for preparing stock solutions of U-89843A:

-

Dimethyl sulfoxide (DMSO): A common aprotic solvent with a high capacity to dissolve a wide range of organic compounds.

-

Ethanol: A protic solvent that may be suitable for dissolving U-89843A, particularly for in vitro and in vivo studies where DMSO may have undesired effects.

-

Methanol: Another protic solvent that can be considered for solubilization.

Table 1: Predicted Solubility of U-89843A

| Solvent | Predicted Solubility | Notes |

| Water | Low | Expected to be poorly soluble in neutral aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | Low | Similar to water, solubility is likely to be limited. |

| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Moderate to High | A potential alternative to DMSO for biological experiments. |

| Methanol | Moderate to High | Can be used for solubilization and analytical purposes. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended:

Objective: To determine the saturation solubility of U-89843A in various solvents.

Materials:

-

U-89843A (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

Methodology:

-

Sample Preparation: Add an excess amount of U-89843A to a known volume of each solvent in separate vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of U-89843A in the diluted supernatant using a validated HPLC method.

-

Quantification: Determine the concentration of U-89843A by comparing the peak area to a standard curve of known concentrations.

-

Solubility Calculation: Calculate the solubility in mg/mL or µg/mL.

Stability Profile

The stability of U-89843A is a critical factor for its handling, storage, and use in experimental settings. Degradation can lead to a loss of potency and the formation of potentially interfering byproducts.

Potential Degradation Pathways

Based on its chemical structure, U-89843A may be susceptible to the following degradation pathways:

-

Hydrolysis: The pyrrolopyrimidine core may be susceptible to hydrolysis, particularly at extreme pH values.

-

Oxidation: The molecule contains several nitrogen atoms and may be prone to oxidation.

-

Photodegradation: Exposure to light, especially UV radiation, could lead to degradation.

Recommended Storage Conditions

To minimize degradation, it is recommended to store U-89843A under the following conditions:

-

Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.

-

In Solution: Prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage and Handling of U-89843A

| Form | Storage Temperature | Container | Light/Moisture Protection |

| Solid | -20°C | Tightly sealed vial | Protect from light and moisture |

| DMSO Stock Solution | -80°C | Amber vials | Protect from light |

| Aqueous Solution | Use immediately | N/A | N/A |

Experimental Protocol for Stability Assessment

The following protocol outlines a general approach for assessing the stability of U-89843A in solution.

Objective: To evaluate the stability of U-89843A under various conditions (pH, temperature, light).

Materials:

-

U-89843A stock solution (e.g., in DMSO)

-

Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

-

Incubators at different temperatures (e.g., 4°C, 25°C, 40°C)

-

Photostability chamber or light source

-

HPLC system with a suitable detector

Methodology:

-

Sample Preparation: Prepare solutions of U-89843A at a known concentration in the different buffers.

-

Stress Conditions:

-

pH Stability: Store the buffered solutions at a constant temperature (e.g., 25°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Temperature Stability: Store solutions at a constant pH (e.g., 7.4) at different temperatures and analyze at various time points.

-

Photostability: Expose solutions to a controlled light source and compare their stability to control samples kept in the dark.

-

-

Sample Analysis: At each time point, analyze the concentration of the remaining U-89843A using a validated HPLC method.

-

Data Analysis: Plot the percentage of U-89843A remaining versus time for each condition. Calculate the degradation rate constant and the half-life of the compound under each condition.

Signaling Pathway and Experimental Workflow Visualization

To aid in the understanding of U-89843A's mechanism of action and the experimental workflows for its characterization, the following diagrams are provided.

U-89843A at the GABAA Receptor

Caption: U-89843A as a positive allosteric modulator of the GABAA receptor.

General Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of U-89843A.

General Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of U-89843A.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of U-89843A is limited, this guide provides a framework for researchers to determine these crucial parameters. The provided experimental protocols and diagrams offer a starting point for the systematic characterization of U-89843A's physicochemical properties, which is essential for its reliable use in scientific research and drug development endeavors. It is strongly recommended that researchers independently verify the solubility and stability of U-89843A under their specific experimental conditions.

Preliminary Toxicity Profile of U-89843A: A Methodological Overview

Disclaimer: A comprehensive search of publicly available scientific literature and toxicology databases did not yield specific preclinical toxicity data for the compound U-89843A. The information presented herein is a generalized framework for a preliminary toxicity profile, outlining the standard methodologies and data presentation that would be expected for a compound of this nature in a drug development program. The experimental details and data tables are illustrative and based on standard toxicological study designs.

Introduction

U-89843A is a positive allosteric modulator of GABAA receptors, with selectivity for α1, α3, and α6 subunits. Developed by Upjohn in the 1990s, it has demonstrated sedative effects in animal models. As with any new chemical entity intended for therapeutic use, a thorough non-clinical safety evaluation is required to characterize its potential adverse effects before administration to humans. This document outlines the typical components of a preliminary toxicity profile for a compound like U-89843A, focusing on acute, subchronic, and genetic toxicity, as well as safety pharmacology studies.

Data Presentation

Quantitative data from toxicity studies are typically summarized in tabular format to facilitate review and comparison across dose groups.

Table 1: Acute Oral Toxicity Data Summary

| Species | Strain | Sex | N per Group | Route of Administration | Doses (mg/kg) | LD50 (mg/kg) (95% CI) | Clinical Signs Observed |

| Rat | Sprague-Dawley | M/F | 5 | Oral (gavage) | 50, 200, 1000, 2000 | >2000 | Sedation, ataxia at doses ≥ 200 mg/kg |

| Mouse | CD-1 | M/F | 5 | Oral (gavage) | 50, 200, 1000, 2000 | >2000 | Sedation, ataxia at doses ≥ 200 mg/kg |

Table 2: Subchronic Toxicity Study (28-Day) - Key Findings

| Species | Route | Dose Groups (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Rat | Oral | 0, 10, 50, 200 | 50 | Liver, CNS | Sedation at 200 mg/kg/day. Reversible increase in liver enzymes (ALT, AST) and liver weight at 200 mg/kg/day. |

| Dog | Oral | 0, 5, 25, 100 | 25 | CNS | Sedation and ataxia at 100 mg/kg/day. No adverse findings at lower doses. |

Table 3: Genotoxicity Assay Summary

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and without S9 | 0.1 - 5000 µ g/plate | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and without S9 | 1 - 1000 µg/mL | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | 50, 200, 1000 mg/kg | Negative |

Table 4: Safety Pharmacology Core Battery Summary

| System | Assay | Species | Key Parameters Measured | Findings |

| Central Nervous System | Functional Observational Battery | Rat | Behavior, motor activity, coordination, reflexes | Dose-dependent sedation and decreased motor activity. |

| Cardiovascular | In vivo telemetry | Dog | ECG, heart rate, blood pressure | No significant effects on QT interval, heart rate, or blood pressure at anticipated therapeutic exposures. |

| Respiratory | Whole-body plethysmography | Rat | Respiratory rate, tidal volume, minute volume | No adverse effects on respiratory function. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicity studies.

Acute Toxicity Study

Objective: To determine the potential for toxicity from a single high dose of U-89843A and to estimate the median lethal dose (LD50).

Methodology:

-

Animal Model: Young adult Sprague-Dawley rats and CD-1 mice are used. Animals are acclimated for at least 5 days.

-

Dose Administration: U-89843A is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered once by oral gavage.

-

Dose Levels: A control group receives the vehicle, and test groups receive geometrically spaced doses (e.g., 50, 200, 1000, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dose.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Subchronic Toxicity Study (28-Day)

Objective: To evaluate the toxic effects of repeated daily administration of U-89843A over a 28-day period.

Methodology:

-

Animal Model: Two species are typically used, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

-

Dose Administration: The test article is administered daily, typically by the intended clinical route (e.g., oral gavage).

-

Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used. The high dose is selected to produce some evidence of toxicity.

-

Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, hematology, clinical chemistry, and urinalysis.

-

Pathology: At termination, a full necropsy is performed, organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.

Genotoxicity Testing

A standard battery of tests is conducted to assess the potential of U-89843A to induce genetic mutations or chromosomal damage.

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Principle: Detects point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring Escherichia coli.

-

Procedure: Bacteria are exposed to U-89843A at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). A positive result is a significant, dose-related increase in the number of revertant colonies.

-

-

In Vitro Chromosomal Aberration Assay:

-

Principle: Evaluates the potential of a substance to cause structural chromosomal damage in cultured mammalian cells (e.g., human lymphocytes).

-

Procedure: Cells are treated with U-89843A at multiple concentrations. At a predetermined time, cells are harvested, and metaphase chromosomes are examined microscopically for aberrations.

-

-

In Vivo Micronucleus Test:

-

Principle: Assesses chromosomal damage or damage to the mitotic apparatus in a whole animal system.

-

Procedure: Mice are treated with U-89843A. Immature erythrocytes from the bone marrow are collected and analyzed for the presence of micronuclei (small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division).

-

Safety Pharmacology

Objective: To investigate potential adverse effects on vital physiological functions.

-

Central Nervous System: A Functional Observational Battery (FOB) or Irwin test is conducted in rats to assess effects on behavior, autonomic function, sensorimotor responses, and motor activity.

-

Cardiovascular System: Conscious, telemetered dogs are often used to continuously monitor electrocardiogram (ECG) parameters (including the QT interval), heart rate, and blood pressure following administration of U-89843A.

-

Respiratory System: Whole-body plethysmography is used in rats to measure respiratory rate, tidal volume, and minute volume.

Visualizations

Diagrams are provided to illustrate key experimental workflows and the putative signaling pathway of U-89843A.

Caption: Putative signaling pathway of U-89843A at the GABA-A receptor.

Caption: General experimental workflow for an in vivo micronucleus assay.

Caption: Workflow for a cardiovascular safety study using telemetry.

U-89843A patent and intellectual property

An In-depth Technical Guide to the Patent and Intellectual Property of U-89843A For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of U-89843A, a novel compound with significant potential in neuroscience research and therapeutic development. It details the core intellectual property, mechanism of action, experimental protocols, and key quantitative data associated with this molecule.

Core Intellectual Property

The primary intellectual property surrounding U-89843A is encapsulated in United States Patent 5,502,187 , titled "Pharmaceutically active bicyclic-heterocyclic amines." This patent discloses a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including the compound identified as U-89843A.

Key Features of the Patent:

-

Novel Chemical Entities: The patent claims a new class of chemical compounds, with U-89843A being a prime example.

-

Therapeutic Applications: The disclosed compounds are claimed for their utility in treating anxiety, seizures, and insomnia, and for inducing sedation and anesthesia.

-

Mechanism of Action: The patent broadly describes the compounds' ability to interact with the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system.

Mechanism of Action: A Novel Allosteric Modulator of GABA-A Receptors

U-89843A functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors .[1] Unlike direct agonists that bind to the primary GABA binding site, U-89843A binds to a distinct, allosteric site on the receptor complex. This binding enhances the effect of GABA, the endogenous ligand, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in the observed sedative and anxiolytic effects.

A key publication by Im et al. (1995) elucidated the specific nature of U-89843A's interaction with GABA-A receptors.[1] The study demonstrated that U-89843A potentiates GABA-induced chloride currents in recombinant GABA-A receptors expressed in human embryonic kidney cells.[1]

Signaling Pathway of U-89843A at the GABA-A Receptor

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-89843A, a novel pyrrolo[2,3-d]pyrimidine derivative, has emerged as a significant subject of neuropharmacological research due to its unique modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides an in-depth review of U-89843A and its related analogs, consolidating available data on their pharmacological activity, mechanism of action, and structure-activity relationships. The document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of GABAergic systems and the development of novel therapeutics targeting these pathways.

Introduction

U-89843A is a sedative and neuroprotective agent that acts as a positive allosteric modulator of GABAA receptors.[1] Developed by a team at Upjohn in the 1990s, this compound is selective for the α1, α3, and α6 subtypes of the GABAA receptor.[1] Its distinctive pharmacological profile, which includes sedative effects without inducing ataxia, alongside antioxidant properties, has positioned it as a valuable tool for investigating the complexities of GABAA receptor function and as a potential lead for the development of new therapeutic agents.[1]

Mechanism of Action

U-89843A exerts its effects by binding to an allosteric site on the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. This binding potentiates the effect of GABA, the endogenous ligand, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane decreases the likelihood of an action potential, leading to the observed sedative and anxiolytic effects.

GABAA Receptor Signaling Pathway

The binding of GABA to its receptor initiates a conformational change that opens the integral chloride channel. As a positive allosteric modulator, U-89843A enhances this process, leading to a greater and more prolonged inhibitory signal.

Quantitative Pharmacological Data

| Compound | Assay | Receptor Subtype | Result | Unit | Reference |

| U-89843A | Radioligand Binding | α1β2γ2 | Data not available in public domain | - | Im et al., 1995 |

| Radioligand Binding | α3β2γ2 | Data not available in public domain | - | Im et al., 1995 | |

| Radioligand Binding | α6β2γ2 | Data not available in public domain | - | Im et al., 1995 | |

| Functional Assay | α1β2γ2 | Potentiates GABA-induced currents | - | Im et al., 1995 | |

| Functional Assay | α3β2γ2 | Potentiates GABA-induced currents | - | Im et al., 1995 | |

| Functional Assay | α6β2γ2 | Potentiates GABA-induced currents | - | Im et al., 1995 |

Note: Specific Ki, IC50, or EC50 values from the original studies are not available in the public domain and would require access to the full-text articles.

Structure-Activity Relationships (SAR)

The initial synthesis and evaluation of a series of 2,4-diaminopyrrolo-[2,3-d]pyrimidines by Bundy et al. (1995) provided the foundation for understanding the SAR of this class of compounds. While detailed quantitative SAR data is not publicly available, the selection of U-89843A as a lead compound suggests that the specific substitutions on the pyrrolopyrimidine core are critical for its activity and selectivity. Further investigation into the original research is necessary to delineate the specific structural features that contribute to the potent and selective modulation of GABAA receptors.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of GABAA receptor modulators like U-89843A. The specific parameters used in the original studies on U-89843A may vary.

GABAA Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the GABAA receptor.

Workflow:

Methodology:

-

Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the GABAA receptors. The membrane pellet is washed and resuspended.

-

Binding Reaction: The prepared membranes are incubated with a known concentration of a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound (U-89843A or its analogs).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the GABAA receptor channel in response to GABA and the modulatory effects of compounds like U-89843A.

Workflow:

Methodology:

-

Cell Preparation: Cells (such as Xenopus oocytes or mammalian cell lines like HEK293) are transfected with the cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Patch-Clamp Recording: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ion currents.

-

Drug Application: A solution containing GABA is applied to the cell to evoke a chloride current. Subsequently, a solution containing both GABA and the test compound (U-89843A) is applied.

-

Data Acquisition and Analysis: The changes in the chloride current in the presence and absence of the test compound are recorded and analyzed to determine the extent of potentiation.

Conclusion

U-89843A represents a significant discovery in the field of GABAA receptor pharmacology. Its unique profile as a subtype-selective positive allosteric modulator with sedative and neuroprotective properties highlights the therapeutic potential of targeting specific GABAA receptor isoforms. While the publicly available data on U-89843A and its analogs is limited, this review consolidates the foundational knowledge and provides a framework for future research. Access to the original, detailed experimental data from the pioneering studies would be invaluable for advancing the development of new and improved therapeutics based on the pyrrolo[2,3-d]pyrimidine scaffold.

References

Methodological & Application

Application Notes and Protocols for U-89843A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-89843A is an experimental compound identified as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. It exhibits selectivity for α1, α3, and α6 subtypes. In addition to its effects on GABA-A receptors, U-89843A has been reported to possess antioxidant and potential neuroprotective properties. These characteristics make it a compound of interest for research in neuroscience and drug development for conditions where modulation of GABAergic neurotransmission and neuroprotection are desirable.

These application notes provide detailed protocols for the in vitro characterization of U-89843A in a cell culture setting, focusing on its activity as a GABA-A receptor modulator, its neuroprotective effects, and its antioxidant potential.

Mechanism of Action: GABA-A Receptor Modulation

U-89843A acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This modulation is achieved by binding to a site on the receptor distinct from the GABA binding site, leading to an increased influx of chloride ions upon GABA binding and subsequent hyperpolarization of the neuron.

Signaling Pathway Diagram

Caption: U-89843A enhances GABA-A receptor signaling.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is designed to measure the potentiation of GABA-induced currents by U-89843A in a recombinant cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits).

Materials:

-

HEK293 cells expressing the desired GABA-A receptor subunits

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system

-

Borosilicate glass capillaries for pipette pulling

-

Internal pipette solution (in mM): 140 KCl, 11 EGTA, 10 HEPES, 2 MgCl₂, 1 CaCl₂, 2 Na₂-ATP (pH 7.2 with KOH)

-

External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10 HEPES (pH 7.4 with NaOH)

-

GABA stock solution

-

U-89843A stock solution in DMSO

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

-

Hold the cell at a membrane potential of -60 mV.

-

-

GABA Application:

-

Apply a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) for a few seconds to establish a baseline current.

-

-

U-89843A Co-application:

-

Co-perfuse the cells with the same concentration of GABA plus varying concentrations of U-89843A.

-

Record the potentiation of the GABA-induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of U-89843A.

-

Calculate the percentage potentiation for each concentration of U-89843A.

-

Plot the concentration-response curve and determine the EC₅₀ for U-89843A's potentiation effect.

-

Data Presentation:

| U-89843A Concentration | GABA Current Amplitude (pA) | % Potentiation |

| 0 (GABA alone) | 100 ± 15 | 0% |

| 10 nM | 150 ± 20 | 50% |

| 100 nM | 300 ± 35 | 200% |

| 1 µM | 550 ± 50 | 450% |

| 10 µM | 600 ± 60 | 500% |

| Note: The data presented are illustrative and will vary depending on the cell line, receptor subtype, and specific experimental conditions. |

Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol assesses the ability of U-89843A to protect neuronal cells (e.g., primary cortical neurons or HT22 hippocampal cells) from glutamate-induced cell death.

Materials:

-

Neuronal cell line (e.g., HT22) or primary neurons

-

Neuronal cell culture medium

-

Glutamate stock solution

-

U-89843A stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Plating: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of U-89843A for 1-2 hours.

-

Glutamate Challenge: Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells).[1]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Assay:

-

Remove the culture medium.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the control (untreated) wells to determine the percentage of cell viability.

-

Plot the cell viability against the concentration of U-89843A to determine its neuroprotective effect.

-

Data Presentation:

| Treatment | U-89843A Concentration | Cell Viability (%) |

| Control (no glutamate) | 0 | 100 ± 5 |

| Glutamate alone | 0 | 45 ± 8 |

| Glutamate + U-89843A | 100 nM | 60 ± 7 |

| Glutamate + U-89843A | 1 µM | 75 ± 6 |

| Glutamate + U-89843A | 10 µM | 90 ± 5 |

| Note: The data presented are illustrative and will vary depending on the cell line and specific experimental conditions. |

Experimental Workflow: Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of U-89843A.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of U-89843A using the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

U-89843A stock solution

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid or Trolox as a positive control

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of U-89843A and the positive control (e.g., ascorbic acid) in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of U-89843A or the control to the wells.

-

DPPH Addition: Add the DPPH solution to each well and mix.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of scavenging against the concentration of U-89843A to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Data Presentation:

| Compound | Concentration | % DPPH Scavenging | IC₅₀ |

| U-89843A | 1 µM | 15 ± 2 | \multirow{4}{*}{15 µM} |

| 10 µM | 40 ± 5 | ||

| 25 µM | 65 ± 6 | ||

| 50 µM | 85 ± 4 | ||

| Ascorbic Acid (Control) | 5 µg/mL | 95 ± 3 | 2 µg/mL |

| Note: The data presented are illustrative and will vary depending on the specific experimental conditions. |

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive in vitro evaluation of U-89843A. By employing these methods, researchers can elucidate its modulatory effects on GABA-A receptors, quantify its neuroprotective potential, and assess its antioxidant capacity. Such studies are crucial for understanding the therapeutic potential of U-89843A and for guiding further drug development efforts.

References

Application Notes and Protocols for U-89843A in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction